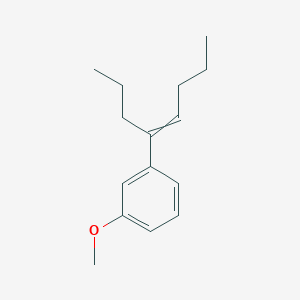![molecular formula C10H16O B14250419 4,7-Dimethylbicyclo[3.2.1]octan-6-one CAS No. 489412-77-3](/img/structure/B14250419.png)
4,7-Dimethylbicyclo[3.2.1]octan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethylbicyclo[321]octan-6-one is an organic compound with the molecular formula C10H16O It is a bicyclic ketone, characterized by its unique structure which includes two methyl groups attached to a bicyclo[321]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethylbicyclo[3.2.1]octan-6-one can be achieved through several methods. One common approach involves the reaction of (4R,5R)-1-acetoxy-4-(1,2-epoxy-1-methyl-ethyl)-5-methylcyclohex-1-ene with boron trifluoride etherate (BF3·Et2O). This reaction produces (1R,4R,5R,7S)-7-acetoxy-4,6-dimethylbicyclo[3.2.1]octan-2-ones, which can then be transformed into the desired ketone .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Dimethylbicyclo[3.2.1]octan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
4,7-Dimethylbicyclo[3.2.1]octan-6-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4,7-Dimethylbicyclo[3.2.1]octan-6-one exerts its effects involves interactions with molecular targets and pathways. The ketone group is reactive and can form covalent bonds with nucleophiles, leading to various biochemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in medicinal chemistry or material science.
Comparaison Avec Des Composés Similaires
- 2,6-Dimethylbicyclo[3.2.1]octane
- Bicyclo[3.2.1]octan-3-one
- Bicyclo[3.3.1]nonane derivatives
Uniqueness: 4,7-Dimethylbicyclo[3.2.1]octan-6-one is unique due to the specific positioning of its methyl groups and the ketone functionality. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
489412-77-3 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
4,7-dimethylbicyclo[3.2.1]octan-6-one |
InChI |
InChI=1S/C10H16O/c1-6-3-4-8-5-9(6)10(11)7(8)2/h6-9H,3-5H2,1-2H3 |
Clé InChI |
ZDFFSYHGDNXURJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2CC1C(=O)C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


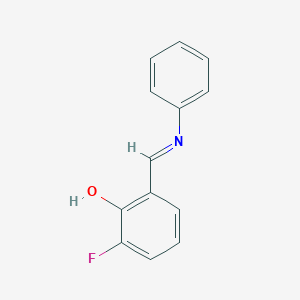
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)


![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)

![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)
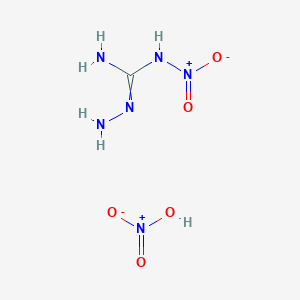
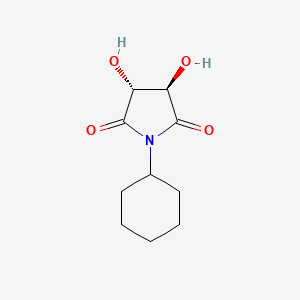
![Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]-](/img/structure/B14250402.png)
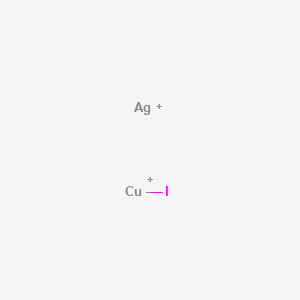
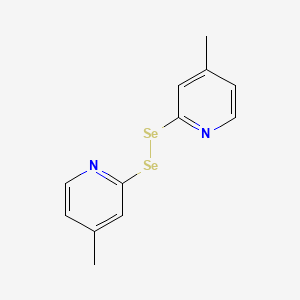
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14250406.png)
